While 2-ethyl-3-(methylthio)pyrazine is found naturally, its synthesis can be achieved through various methods. One approach involves the reaction of propane-1,2-diamine with 2-hydroxypentan-3-one. This semibiocatalytic process utilizes pyruvate decarboxylase to produce the hydroxy ketone reactant, allowing for regioselective synthesis of 2-ethyl-3-(methylthio)pyrazine over its isomer, 3-ethyl-2,5-dimethylpyrazine. []
Physical and Chemical Properties Analysis
2-Ethyl-3-(methylthio)pyrazine is a volatile organic compound, contributing to the aroma profile of various foods. It's characterized by a roasted, nutty, and potato-like odor. []
Applications
Food Science and Flavor Research: 2-Ethyl-3-(methylthio)pyrazine is a key flavor compound found in cooked foods, particularly roasted nuts [] and chicken. [] Its presence significantly contributes to the desirable roasted and nutty aroma notes.
Sensory Analysis: Due to its distinct aroma, 2-ethyl-3-(methylthio)pyrazine is used in sensory analysis to understand flavor profiles and consumer preferences. [] It can be utilized in developing flavoring agents for food products.
Chemical Ecology: Research indicates that 2-ethyl-3-(methylthio)pyrazine, alongside other pyrazines, acts as a kairomone, mediating chemical communication between wolves and their prey. This discovery highlights the compound's role in ecological interactions and predator-prey relationships. []
Related Compounds
2-Ethyl-3,5-dimethylpyrazine
Compound Description: 2-Ethyl-3,5-dimethylpyrazine is an alkylpyrazine widely utilized as a flavoring agent in the food and beverage industry. It is known to contribute to desirable roasted, nutty, and savory flavors. []
3-Ethyl-2,5-dimethylpyrazine
Compound Description: 3-Ethyl-2,5-dimethylpyrazine is an isomer of 2-ethyl-3,5-dimethylpyrazine and also belongs to the alkylpyrazine class of flavor compounds. Like its isomer, it contributes to roasted and nutty flavor profiles. []
2,5-Dimethylpyrazine
Compound Description: 2,5-Dimethylpyrazine is a pyrazine derivative identified as a significant contributor to the aroma profile of certain Douchi varieties, specifically Yongchuan Douchi. []
Dimethyl Trisulfide
Compound Description: Dimethyl trisulfide is a volatile sulfur compound often found in fermented food products, including Douchi. It contributes to the characteristic savory and pungent aroma of these foods. []
3-(Methylthio)propanol
Compound Description: 3-(Methylthio)propanol, also known as methional, is a volatile sulfur compound commonly found in various food items, including Douchi and soy sauce. It contributes to savory and cooked meat-like aroma notes. [][2]
3-(Methylthio)propanal
Compound Description: 3-(Methylthio)propanal, similar to 3-(Methylthio)propanol, is a volatile sulfur compound known for its potent aroma. It contributes to the overall flavor profile of various foods, often described as savory and cooked potato-like. []
Practically insoluble to insoluble in water Soluble (in ethanol)
Canonical SMILES
CCC1=NC=CN=C1SC
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